1-(3-Methyl-1-benzofuran-2-yl)methanamine is a chemical compound with significant interest in medicinal chemistry and pharmacology. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The compound's molecular formula is and its molecular weight is approximately 161.2 g/mol. This compound is recognized for its potential applications in drug development, particularly as a scaffold for synthesizing biologically active molecules.
1-(3-Methyl-1-benzofuran-2-yl)methanamine can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, which provide detailed specifications and safety information regarding its handling and use . It falls under the classification of organic compounds, specifically as an amine derivative of benzofuran, which is a bicyclic compound consisting of a benzene ring fused to a furan ring.
The synthesis of 1-(3-methyl-1-benzofuran-2-yl)methanamine typically involves several steps:
The synthesis process may require careful control of temperature and reaction time to ensure optimal yield and purity. The presence of substituents on the benzofuran ring can influence the reactivity and selectivity of the reactions involved.
The molecular structure of 1-(3-methyl-1-benzofuran-2-yl)methanamine features a benzofuran core with a methyl group at the 3-position and an amine group attached at the 1-position. The structural formula can be depicted as follows:
Key structural data includes:
1-(3-Methyl-1-benzofuran-2-yl)methanamine can participate in various chemical reactions typical of amines, including:
These reactions are often facilitated by the nucleophilic nature of the amine group, allowing it to react with electrophiles effectively.
The reactivity of this compound can be influenced by the electronic properties imparted by the benzofuran moiety, which may stabilize or destabilize certain intermediates during chemical transformations.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to assess purity and stability over time .
1-(3-Methyl-1-benzofuran-2-yl)methanamine has potential applications in various fields:
Research continues into its efficacy and safety profiles, making it a candidate for further exploration in drug development initiatives aimed at treating complex diseases.
The primary amine group in 1-(3-methyl-1-benzofuran-2-yl)methanamine (C₁₀H₁₁NO, MW 161.20 g/mol) enables diverse N-functionalization through nucleophilic substitution, forming pharmacologically valuable secondary and tertiary amines. Reductive amination proves particularly effective for introducing alkyl groups, where the primary amine reacts with carbonyl compounds (aldehydes/ketones) under reducing agents like sodium borohydride or sodium triacetoxyborohydride. This method yields N-alkylated derivatives with minimal over-alkylation when conducted in aprotic solvents like dichloromethane at 0–25°C [3] [10].
N,N-Disubstitution requires harsher conditions, employing alkyl halides with inorganic bases (K₂CO₃) in polar solvents. For example, N,N-dipropyl derivatives form efficiently using propyl bromide in dimethylformamide (DMF) at 60°C, achieving >75% conversion [10]. Arylpiperazine conjugates—relevant for serotonin receptor targeting—are synthesized via N-alkylation of the benzofuranylmethylamine with chloroethylpiperidine intermediates, followed by nucleophilic aromatic substitution [10].
Table 1: Solvent and Catalyst Impact on Reductive Amination
Carbonyl Reagent | Solvent | Reducing Agent | Yield (%) |
---|---|---|---|
Propionaldehyde | CH₂Cl₂ | NaBH(OAc)₃ | 82 |
Cyclohexanone | MeOH | NaBH₄ | 68 |
4-Chlorobenzaldehyde | CH₂Cl₂/AcOH | NaBH(OAc)₃ | 79 |
Electrophilic bromination at the 3-methyl position generates key synthetic intermediates for cytotoxic agent development. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) selectively substitutes the methyl group, yielding 3-(bromomethyl)benzofuran derivatives at 35–45% efficiency. This reaction proceeds via radical mechanisms initiated by light or peroxides, with regioselectivity controlled by the benzofuran ring’s electron density [1] [5]. For electron-rich systems (e.g., 4,6-dimethoxy derivatives), electrophilic aromatic bromination competes with side-chain substitution. Dual bromination (ring and methyl group) occurs when using excess NBS, generating dibromo intermediates applicable in cross-coupling reactions [5].
Optimization requires strict temperature control (0–5°C) to suppress ring bromination and solvent selection to minimize hydrolysis. Alternatives like bromine (Br₂) in acetic acid afford similar products but with reduced selectivity (<30% yield). The 3-(bromomethyl) products serve as alkylating agents for amine or carboxylate nucleophiles, enabling access to libraries of anticancer candidates, as demonstrated in benzofuran-based tubulin inhibitors [5].
Table 2: Bromination Conditions and Outcomes
Substrate | Brominating Agent | Solvent | *Products (Yield %) * |
---|---|---|---|
1-(3-Methylbenzofuran-2-yl)ethanone | NBS | CCl₄ | 3-(Bromomethyl) derivative (35) |
1-(4,6-Dimethoxy-3-methylbenzofuran-2-yl)ethanone | NBS (excess) | CCl₄ | 5-Bromo-3-(bromomethyl) derivative (28) |
The benzofuran core of the target molecule is synthesized via Rap–Stoermer condensation between o-hydroxyaryl carbonyls and α-halo ketones. This one-pot cyclization uses 3-methylsalicylaldehyde and chloroacetone under weak bases (K₂CO₃) in acetone, yielding 70–85% of 3-methylbenzofuran precursors after 12–24 hours at 25°C [8] . Catalyst choice critically influences furan ring closure: phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate reactions in biphasic systems (toluene/H₂O), while microwave irradiation reduces time to <1 hour .
Solvent polarity dictates reaction efficiency. Protic solvents (ethanol) promote aldehyde enolization but risk O-alkylation side products. Aprotic dipolar solvents (DMF, acetonitrile) enhance nucleophilicity but may require anhydrous conditions. For acid-sensitive substrates, ethereal solvents (THF) with catalytic potassium iodide (KI) provide optimal yields without byproducts [8]. Post-condensation, the 2-acetyl group is converted to the aminomethyl functionality via oxime formation and reduction or direct reductive amination [1].
Table 3: Catalyst and Solvent Optimization in Benzofuran Core Synthesis
Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | Acetone | 25 | 24 | 78 |
K₂CO₃/TBAB | Toluene/H₂O | 80 | 6 | 82 |
Cs₂CO₃ | DMF | 60 | 8 | 85 |
Final compound purity (>95%) is achieved through crystallization or silica gel chromatography, dictated by the hydrophobicity and stability of derivatives. Crystallization from ethanol/water mixtures (3:1) effectively isolates non-polar N-alkylated analogs as hydrochloride salts, yielding material with ≥98% purity as verified by HPLC [1] [3]. However, brominated intermediates are light- and heat-sensitive, decomposing during slow crystallization. Here, flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) provides faster, higher-recovery isolation [5].
For amines, ion-exchange chromatography (Dowex® 50WX resin) separates primary amines from di- or trialkylated impurities. The free base is eluted with methanolic ammonia, concentrated, and crystallized as oxalate salts [10]. Process scalability favors crystallization, but chromatographic methods remain indispensable for complex analogs like bromoacetyl derivatives, where reverse-phase C18 columns and methanol/water eluents achieve >99% purity for biological testing [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2